methyl 4-nitro-1H-indole-2-carboxylate
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Overview
Description
methyl 4-nitro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-nitro-1H-indole-2-carboxylate typically involves the reaction of 2-methyl-3-nitrobenzene with triethyl orthoformate and oxalic acid. The mixture is heated and refluxed, followed by cooling and the addition of an alcohol solution of potassium ethoxide. The reaction mixture is then poured into ice water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
methyl 4-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
methyl 4-nitro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution also allows it to bind to multiple receptors, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
methyl 4-nitro-1H-indole-2-carboxylate is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 4-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8-5-6-7(11-8)3-2-4-9(6)12(14)15/h2-5,11H,1H3 |
InChI Key |
GHUSDSFVXGZVPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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